((3-Chlorophenyl)sulfonyl)glycine
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Overview
Description
((3-Chlorophenyl)sulfonyl)glycine
is a derivative of glycine, which is an amino acid . It falls under the category of Amino Acid Derivatives .
Chemical Reactions Analysis
Amino acids and amino acid derivatives likeThis compound
have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Scientific Research Applications
Crystal Engineering and Ligand Synthesis : (3-Chlorophenyl)sulfonyl)glycine has been used in the synthesis of novel ligands for crystal engineering. For instance, its derivatives have been employed in the synthesis and structure determination of copper(II) and manganese(II) complexes. These complexes present new modes of water molecule association and have potential applications in supramolecular chemistry (Ma et al., 2008).
Coordination Chemistry and Metal Complexes : Research has shown that derivatives of (3-Chlorophenyl)sulfonyl)glycine can act as bridging ligands in metal complexes. Such studies are crucial for understanding the structural aspects of coordination polymers and their potential applications in materials science (Wen & Yuan, 2010).
Theoretical Chemistry and Molecular Docking : Theoretical investigations, including molecular docking studies and HOMO-LUMO analysis, have been conducted on glycine-based sulfonamide derivatives. These studies provide insights into the molecular properties and potential biological interactions of these compounds (Shafieyoon et al., 2019).
Supramolecular Chemistry and Polymer Formation : (3-Chlorophenyl)sulfonyl)glycine has been utilized as a versatile building block in constructing coordination polymers. These polymers exhibit a range of architectural forms and may have implications for the development of new materials (Ma et al., 2008).
Thermal and Structural Analysis of Metal Complexes : Studies involving thermal and structural analysis of metal complexes with N-[(4-Carboxyphenyl)-sulfonyl]glycine have been conducted. These provide valuable information on the stability and properties of such complexes (Wang, Yong-wei & Li-ya, 2010).
Organic Synthesis and Catalysis : Glycine derivatives, including those related to (3-Chlorophenyl)sulfonyl)glycine, have been synthesized for use in various organic reactions. These compounds serve as catalysts or intermediates in chemical transformations, illustrating the compound's utility in synthetic organic chemistry (Rezvani et al., 2021).
Mechanism of Action
Target of Action
((3-Chlorophenyl)sulfonyl)glycine is a derivative of the amino acid glycine . .
Mode of Action
It is known that amino acids and their derivatives, like this compound, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As an amino acid derivative, it is recognized to be beneficial as an ergogenic dietary substance .
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWFYPPYALIWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
565198-64-3 |
Source
|
Record name | 2-(3-chlorobenzenesulfonamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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